2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride
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Overview
Description
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride is a chemical compound with the CAS Number 2243509-61-5. It has a molecular weight of 179.65 and is typically available in powder form. This compound is primarily intended for research use and is not suitable for human or veterinary applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
industrial synthesis would generally involve scaling up laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride has several scientific research applications, including:
Molecular Recognition and Hydrogen Bonding: It has been studied for its ability to form intermolecular hydrogen bonds, which is crucial for developing novel molecular recognition systems.
Astrobiology and Prebiotic Chemistry: Research has explored its role in understanding the origins of life and prebiotic chemistry, particularly through the analysis of meteoritic amino acids.
Synthesis of Complex Carbohydrates: It is used in carbohydrate chemistry for the synthesis of complex carbohydrates, facilitating the development of therapeutics and biochemical probes.
Supramolecular Chemistry: Its interactions with other compounds have been investigated to understand supramolecular assembly processes.
Mechanism of Action
The mechanism of action of 2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride involves its ability to participate in hydrogen bonding and molecular recognition processes. These interactions are mediated by its amino and carboxylic acid functional groups, which can form hydrogen bonds with other molecules. This property is crucial for its role in molecular recognition and supramolecular chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4-dimethylpentanoic acid
- 2-Amino-3,4-dimethylpent-3-enoic acid
- 2-Amino-3,4-dimethylpentanoic acid;hydrochloride
Uniqueness
2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride is unique due to its specific structural features that enable it to form stable hydrogen-bonded dimers. This property is not as pronounced in similar compounds, making it particularly valuable for studies in molecular recognition and supramolecular chemistry.
Properties
IUPAC Name |
2-amino-3,4-dimethylpent-3-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-4(2)5(3)6(8)7(9)10;/h6H,8H2,1-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLNKAUEQUINHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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